molecular formula C12H19ClN4O2S B7595112 3-chloro-N-ethyl-5-(4-methylpiperazin-1-yl)sulfonylpyridin-2-amine

3-chloro-N-ethyl-5-(4-methylpiperazin-1-yl)sulfonylpyridin-2-amine

Cat. No. B7595112
M. Wt: 318.82 g/mol
InChI Key: DDXJDVZTGUBFSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-ethyl-5-(4-methylpiperazin-1-yl)sulfonylpyridin-2-amine is a chemical compound that belongs to the class of sulfonyl-containing pyridine derivatives. It has been widely studied for its potential applications in medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of 3-chloro-N-ethyl-5-(4-methylpiperazin-1-yl)sulfonylpyridin-2-amine involves the inhibition of various enzymes as mentioned earlier. The compound binds to the active site of these enzymes and prevents their normal function. This leads to the disruption of various cellular processes and ultimately results in the desired therapeutic effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-chloro-N-ethyl-5-(4-methylpiperazin-1-yl)sulfonylpyridin-2-amine depend on the specific enzyme that is inhibited. For example, inhibition of protein kinase C can lead to the suppression of cell growth and proliferation, while inhibition of phosphodiesterase can lead to the increase in intracellular levels of cyclic nucleotides such as cAMP and cGMP. These effects can have various therapeutic applications in diseases such as cancer, inflammation, and cardiovascular disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-chloro-N-ethyl-5-(4-methylpiperazin-1-yl)sulfonylpyridin-2-amine is its high selectivity towards specific enzymes. This makes it a potential candidate for the development of highly specific therapeutic agents. However, one of the limitations of this compound is its low aqueous solubility, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for the research on 3-chloro-N-ethyl-5-(4-methylpiperazin-1-yl)sulfonylpyridin-2-amine. One of the areas of interest is the development of novel therapeutic agents based on this compound for the treatment of various diseases. Another area of research is the elucidation of the specific molecular mechanisms of action of this compound on various enzymes. Additionally, the optimization of the synthesis method and the improvement of the compound's solubility properties are also areas of potential research.
In conclusion, 3-chloro-N-ethyl-5-(4-methylpiperazin-1-yl)sulfonylpyridin-2-amine is a promising compound with potential applications in medicinal chemistry and drug discovery. Its high selectivity towards specific enzymes and its potential therapeutic effects make it a valuable candidate for further research. The elucidation of its molecular mechanisms of action and the optimization of its synthesis method are important areas of future research.

Synthesis Methods

The synthesis of 3-chloro-N-ethyl-5-(4-methylpiperazin-1-yl)sulfonylpyridin-2-amine involves the reaction of 3-chloropyridine-2-sulfonyl chloride with N-ethyl-4-methylpiperazine in the presence of a base such as triethylamine. The reaction is carried out at room temperature and the product is obtained in high yield after purification by column chromatography.

Scientific Research Applications

3-chloro-N-ethyl-5-(4-methylpiperazin-1-yl)sulfonylpyridin-2-amine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to have inhibitory activity against various enzymes such as protein kinase C, phosphodiesterase, and phosphatidylinositol 3-kinase. These enzymes play crucial roles in various cellular processes and are potential targets for the development of therapeutic agents.

properties

IUPAC Name

3-chloro-N-ethyl-5-(4-methylpiperazin-1-yl)sulfonylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN4O2S/c1-3-14-12-11(13)8-10(9-15-12)20(18,19)17-6-4-16(2)5-7-17/h8-9H,3-7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXJDVZTGUBFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=N1)S(=O)(=O)N2CCN(CC2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-ethyl-5-(4-methylpiperazin-1-yl)sulfonylpyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.